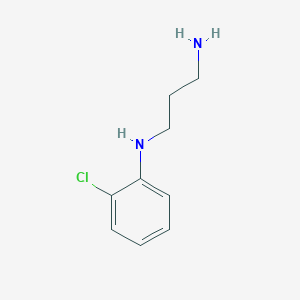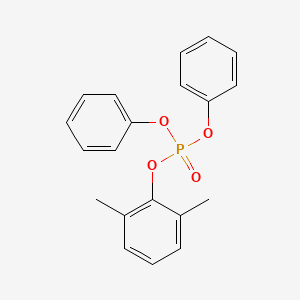
Ethanesulfonic acid, 2-(propylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-(propylamino)- is an organic compound with the molecular formula C5H13NO3S. It contains a sulfonic acid group, which is known for its strong acidic properties. This compound is part of the broader class of organosulfonic acids, which are characterized by the presence of the sulfonic acid group (RSO3H) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethanesulfonic acid involves the reaction of ethyl iodide with crystallized ammonium sulfite under reflux conditions. The reaction mixture is then treated with lead oxide and hydrogen sulfide to yield the lead salt of ethanesulfonic acid, which is subsequently converted to the free acid form .
Another method involves the reaction of bis(2-hydroxyethyl)disulfide with hydrogen peroxide in the presence of a catalyst. This reaction is carried out under controlled temperature conditions to produce ethanesulfonic acid with high yield .
Industrial Production Methods
Industrial production of ethanesulfonic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonic acid, 2-(propylamino)- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonate salts, and substituted ethanesulfonic acid derivatives. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-(propylamino)- has several scientific research applications:
Chemistry: It is used as a catalyst in alkylation and polymerization reactions.
Biology: The compound is employed in the preparation of buffer solutions for biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and as a component in drug formulations.
Industry: The compound is utilized in the electrolytic reduction of perrhenate solutions and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-(propylamino)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
MES (2-(N-morpholino)ethanesulfonic acid): A buffering agent used in biological and biochemical applications.
MOPS (3-(N-morpholino)propanesulfonic acid): Another buffering agent with similar properties but a different molecular structure .
Uniqueness
Ethanesulfonic acid, 2-(propylamino)- is unique due to its specific combination of the sulfonic acid group and the propylamino substituent. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
27919-10-4 |
|---|---|
Formule moléculaire |
C5H13NO3S |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
2-(propylamino)ethanesulfonic acid |
InChI |
InChI=1S/C5H13NO3S/c1-2-3-6-4-5-10(7,8)9/h6H,2-5H2,1H3,(H,7,8,9) |
Clé InChI |
OGNAKBARWHFHDS-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)





![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
